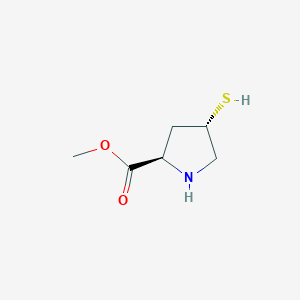
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a mercapto group (-SH) attached to a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound’s stereochemistry is defined by the (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline and methyl chloroformate.
Formation of Intermediate: L-proline is first converted to its corresponding N-protected derivative using a protecting group such as tert-butoxycarbonyl (BOC).
Cyclization: The protected intermediate undergoes cyclization to form the pyrrolidine ring.
Introduction of Mercapto Group: The mercapto group is introduced through a nucleophilic substitution reaction using a thiol reagent.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, particularly those containing active site cysteine residues, through the formation of covalent bonds with the mercapto group.
Pathways Involved: The interaction with enzymes can inhibit their activity, leading to downstream effects on metabolic pathways and cellular processes.
相似化合物的比较
Methyl (2R,4S)-4-aminopyrrolidine-2-carboxylate: Similar structure but with an amino group instead of a mercapto group.
(2R,4S)-2-methyltetrahydrofuran-2,3,3,4-tetrol: A tetrahydrofuran derivative with similar stereochemistry.
Uniqueness:
Mercapto Group: The presence of the mercapto group in Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate imparts unique reactivity, particularly in forming covalent bonds with cysteine residues in proteins.
Chirality: The specific (2R,4S) configuration provides distinct stereochemical properties, making it valuable in asymmetric synthesis and chiral recognition processes.
属性
分子式 |
C6H11NO2S |
|---|---|
分子量 |
161.22 g/mol |
IUPAC 名称 |
methyl (2R,4S)-4-sulfanylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2S/c1-9-6(8)5-2-4(10)3-7-5/h4-5,7,10H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI 键 |
LDAXEFKQVFCZJY-CRCLSJGQSA-N |
手性 SMILES |
COC(=O)[C@H]1C[C@@H](CN1)S |
规范 SMILES |
COC(=O)C1CC(CN1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















